![molecular formula C20H15F2N3O2S B2996436 4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 2319893-88-2](/img/structure/B2996436.png)
4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis : The compound is involved in microwave-assisted synthesis of fused heterocycles, indicating its utility in creating complex molecular structures efficiently (Shaaban, 2008).
Biological and Antitumor Activities
- Anticancer Potential : Derivatives of the compound have shown strong activity against various cancers like leukemia and sarcoma, highlighting its potential in cancer research and treatment (Machoń et al., 1987).
- Cytotoxicity Screening : It's also used in the development of compounds for cytotoxicity screening against various cancer cell lines, which is crucial for cancer drug discovery (Mieczkowski et al., 2016).
Antimicrobial Activity
- Antibacterial Activity : Some derivatives have shown antibacterial activity, making them of interest in the development of new antibiotics (Lahmidi et al., 2019).
- Antiviral Activity : The compound has been used in the synthesis of derivatives with anti-human cytomegalovirus activity, which is significant in antiviral therapy (Lewis et al., 1995).
Chemical Analysis and Spectroscopy
- Chemiluminescence Derivatization : It serves as a reagent for chemiluminescence derivatization in liquid chromatography, important in chemical analysis (Ishida et al., 1995).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : The compound is used in the synthesis of novel pyrimidine derivatives for creating supramolecular assemblies, indicating its role in advanced material science (Fonari et al., 2004).
Herbicidal Activities
- Herbicidal Applications : Derivatives of the compound have been synthesized and tested for herbicidal activities, showing potential in agricultural applications (Huazheng, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is KRAS G12C , a mutant form of the KRAS protein . KRAS is a key player in cellular signaling pathways that regulate cell growth and differentiation. The G12C mutation makes the protein constitutively active, leading to uncontrolled cell proliferation and cancer .
Mode of Action
This compound acts as an inhibitor of the KRAS G12C protein . It binds to the mutant protein, preventing it from interacting with other proteins and signaling molecules. This inhibits the aberrant signaling cascade triggered by the mutant protein, thereby halting uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell growth and survival . By inhibiting KRAS G12C, the compound disrupts this pathway, leading to reduced cell proliferation and potentially inducing cell death .
Result of Action
By inhibiting KRAS G12C, the compound can reduce cell proliferation and potentially induce cell death in cancer cells harboring this mutation . This could lead to a reduction in tumor size and potentially halt the progression of the disease .
properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c1-12-3-2-4-13(7-12)10-25-19(26)18-17(11-28-23-18)24(20(25)27)9-14-5-6-15(21)16(22)8-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCSLMNLJAFBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.